![molecular formula C17H19BrClNO B223867 N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-2-propanamine](/img/structure/B223867.png)

N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-2-propanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

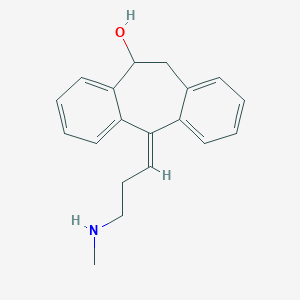

N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-2-propanamine, commonly known as BCBPA, is a chemical compound that belongs to the family of β-adrenergic receptor agonists. It is a potent and selective agonist of β3-adrenergic receptor, which is involved in the regulation of lipolysis, thermogenesis, and glucose homeostasis. BCBPA has been extensively studied for its potential therapeutic applications in the treatment of obesity, type 2 diabetes, and metabolic disorders.

Wirkmechanismus

BCBPA is a selective agonist of β3-adrenergic receptor, which is predominantly expressed in adipose tissue and skeletal muscle. Activation of β3-adrenergic receptor leads to the activation of adenylate cyclase and subsequent production of cyclic adenosine monophosphate (cAMP). Increased cAMP levels activate protein kinase A (PKA), which phosphorylates and activates hormone-sensitive lipase (HSL) and perilipin, leading to increased lipolysis and release of free fatty acids from adipose tissue. BCBPA also activates thermogenesis in brown adipose tissue by increasing the expression of uncoupling protein 1 (UCP1), which dissipates energy as heat.

Biochemische Und Physiologische Effekte

BCBPA has been shown to have several biochemical and physiological effects, including increased lipolysis and thermogenesis in adipose tissue, improved glucose homeostasis, and increased insulin sensitivity. BCBPA also increases energy expenditure and reduces body weight and fat mass in animal models of obesity and metabolic disorders.

Vorteile Und Einschränkungen Für Laborexperimente

BCBPA is a potent and selective agonist of β3-adrenergic receptor, which makes it a valuable tool for studying the physiological and biochemical effects of β3-adrenergic receptor activation. However, BCBPA has several limitations for lab experiments, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations. Careful consideration should be given to the appropriate concentration and duration of BCBPA treatment in lab experiments.

Zukünftige Richtungen

Several future directions for the study of BCBPA can be identified, including:

1. Further investigation of the molecular mechanisms underlying the effects of BCBPA on lipolysis, thermogenesis, and glucose homeostasis.

2. Evaluation of the potential therapeutic applications of BCBPA in the treatment of obesity, type 2 diabetes, and metabolic disorders in humans.

3. Development of novel β3-adrenergic receptor agonists with improved pharmacokinetic and pharmacodynamic properties.

4. Investigation of the potential side effects of long-term BCBPA treatment, including the risk of cardiovascular disease and cancer.

5. Identification of novel targets for the treatment of obesity and metabolic disorders based on the molecular pathways activated by BCBPA.

In conclusion, BCBPA is a potent and selective agonist of β3-adrenergic receptor with potential therapeutic applications in the treatment of obesity, type 2 diabetes, and metabolic disorders. Further research is needed to fully understand the molecular mechanisms underlying its effects and to evaluate its safety and efficacy in humans.

Synthesemethoden

The synthesis of BCBPA involves a multi-step process starting from 5-bromo-2-nitrobenzaldehyde, which is reacted with 4-chlorobenzyl alcohol in the presence of potassium carbonate as a base to form the corresponding ether. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. The resulting amine is then reacted with 2-propanamine hydrochloride to form BCBPA.

Wissenschaftliche Forschungsanwendungen

BCBPA has been extensively studied for its potential therapeutic applications in the treatment of obesity, type 2 diabetes, and metabolic disorders. It has been shown to increase lipolysis and thermogenesis in adipose tissue, leading to a reduction in body weight and fat mass. BCBPA also improves glucose homeostasis by increasing insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue.

Eigenschaften

Produktname |

N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-2-propanamine |

|---|---|

Molekularformel |

C17H19BrClNO |

Molekulargewicht |

368.7 g/mol |

IUPAC-Name |

N-[[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]methyl]propan-2-amine |

InChI |

InChI=1S/C17H19BrClNO/c1-12(2)20-10-14-9-15(18)5-8-17(14)21-11-13-3-6-16(19)7-4-13/h3-9,12,20H,10-11H2,1-2H3 |

InChI-Schlüssel |

ALNXMAICVWDQRG-UHFFFAOYSA-N |

SMILES |

CC(C)NCC1=C(C=CC(=C1)Br)OCC2=CC=C(C=C2)Cl |

Kanonische SMILES |

CC(C)NCC1=C(C=CC(=C1)Br)OCC2=CC=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2,6-dibromophenol](/img/structure/B223819.png)

![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-chlorophenol](/img/structure/B223820.png)

![1-Benzylidene-2-[(4-methoxyphenyl)methylidene]hydrazine](/img/structure/B223872.png)

![N-{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}cyclopentanamine](/img/structure/B223877.png)

![2-({5-Chloro-2-[(4-methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B223879.png)